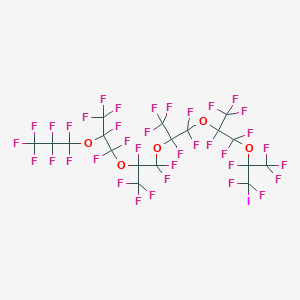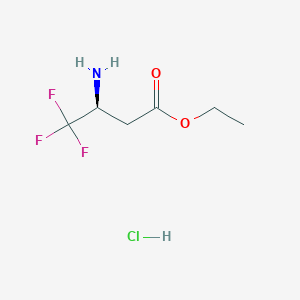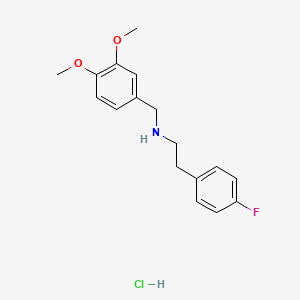
1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester (MICA-2B) is an organic compound belonging to the family of carboxylic acid esters. It is primarily used in the synthesis of various organic molecules, such as pharmaceuticals, agrochemicals, and dyes. MICA-2B is a valuable reagent used in laboratory experiments due to its high reactivity and solubility. It is also used in various scientific research applications, such as drug discovery and drug development.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester has been extensively used in scientific research, particularly in the areas of drug discovery and drug development. It is used as a ligand in high-throughput screening assays for drug targets, as well as for the synthesis of novel drug candidates. It is also used in the synthesis of various organic molecules, such as pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester has a number of advantages for laboratory experiments, including its high reactivity and solubility, its low cost, and its wide availability. However, it also has some limitations, such as its low stability and its potential to cause skin and eye irritation.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester. These include further investigation into its mechanism of action and biochemical and physiological effects, as well as the development of new synthetic methods for its synthesis. Additionally, there is potential for the use of this compound in the development of new drugs and other organic molecules, as well as in the development of novel high-throughput screening assays.
Synthesemethoden
1-Methyl-1H-indole-3-carboxylic acid 2-bromo-benzyl ester can be synthesized through a variety of methods, including direct esterification, condensation reactions, and addition reactions. The most common method of synthesis is direct esterification, which involves the reaction of 1-methyl-1H-indole-3-carboxylic acid (MICA) with 2-bromobenzyl alcohol in the presence of an acid catalyst. The reaction is typically carried out at a temperature of around 80°C for a period of 3-4 hours.
Eigenschaften
IUPAC Name |
(2-bromophenyl)methyl 1-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-19-10-14(13-7-3-5-9-16(13)19)17(20)21-11-12-6-2-4-8-15(12)18/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYPEGHCABFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)